molecular formula C10H9NO3 B1433383 2-Methylquinoline-4,6,8-triol CAS No. 858474-96-1

2-Methylquinoline-4,6,8-triol

Cat. No. B1433383
CAS RN: 858474-96-1
M. Wt: 191.18 g/mol
InChI Key: ZWTUZZZIZFNMSN-UHFFFAOYSA-N
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Description

2-Methylquinoline-4,6,8-triol is a compound with the CAS Number: 858474-96-1 . It has a molecular weight of 191.19 and its IUPAC name is this compound .


Synthesis Analysis

Quinoline and its derivatives, including 2-methylquinoline, have been synthesized using various protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . These methods have been used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C10H9NO3/c1-5-2-8(13)7-3-6(12)4-9(14)10(7)11-5/h2-4,12,14H,1H3,(H,11,13) .


Chemical Reactions Analysis

Quinoline and its derivatives, including 2-methylquinoline, have shown substantial biological activities . Various synthesis protocols have been reported for the construction of this scaffold . For example, the Doebner–von Miller method is considered one of the best techniques for the synthesis of 2-methylquinoline .


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . More detailed physical and chemical properties were not found in the retrieved papers.

Safety and Hazards

The safety information for 2-Methylquinoline-4,6,8-triol includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

6,8-dihydroxy-2-methyl-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-5-2-8(13)7-3-6(12)4-9(14)10(7)11-5/h2-4,12,14H,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWTUZZZIZFNMSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(N1)C(=CC(=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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